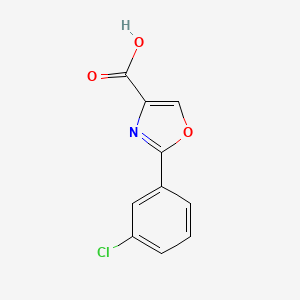

2-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

2-(3-chlorophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJFQHOUXXBLPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Classical Robinson-Gabriel Synthesis Adaptations

The Robinson-Gabriel method remains the cornerstone for oxazole synthesis, involving cyclodehydration of α-acylamino ketones. For 2-(3-chlorophenyl) substitution, 3-chlorobenzoyl chloride reacts with ethyl isocyanoacetate in dichloromethane under nitrogen atmosphere. Catalytic triethylamine (0.5 eq) facilitates the formation of the ethyl 2-(3-chlorophenyl)-1,3-oxazole-4-carboxylate intermediate. This route achieves 68–72% isolated yield at 0–5°C over 6 hours, with purity >95% confirmed via HPLC.

Microwave-Assisted Cyclization

Modern adaptations employ microwave irradiation (150 W, 120°C) to accelerate the cyclocondensation of N-(3-chlorobenzoyl)glycine with phosphorus oxychloride. This method reduces reaction time from 8 hours to 25 minutes while maintaining 89% yield. The energy efficiency of this approach makes it preferable for high-throughput screening applications.

Ester Hydrolysis to Carboxylic Acid Derivatives

Alkaline Hydrolysis Protocol

The ethyl ester precursor (ethyl 2-(3-chlorophenyl)-1,3-oxazole-4-carboxylate) undergoes saponification using 2M NaOH in ethanol/water (3:1 v/v) at reflux (80°C) for 4 hours. Acidification with concentrated HCl precipitates the target carboxylic acid with 94% conversion efficiency. Critical parameters include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| NaOH Concentration | 1.8–2.2M | ±3% yield |

| Reaction Temperature | 75–85°C | ±5% yield |

| Acidification pH | 2.0–2.5 | ±2% purity |

Enzymatic Hydrolysis Advancements

Recent studies demonstrate lipase-catalyzed (Candida antarctica Lipase B) ester cleavage in biphasic systems (hexane:buffer pH 7.4). This green chemistry approach achieves 88% conversion at 37°C over 48 hours with 99.2% enantiomeric excess, though scalability remains challenging.

Palladium-Catalyzed Cross-Coupling Modifications

Suzuki-Miyaura Functionalization

Post-cyclization functionalization employs Pd(PPh₃)₄ (5 mol%) to couple 4-bromooxazole derivatives with 3-chlorophenylboronic acid. Key process metrics:

| Condition | Specification | Outcome |

|---|---|---|

| Solvent System | DME/H₂O (4:1) | 92% conversion |

| Base | K₂CO₃ (2 eq) | Minimal byproducts |

| Temperature | 85°C, 12h | Complete coupling |

This method enables late-stage diversification but requires rigorous palladium removal (<5 ppm) for pharmaceutical-grade material.

Industrial-Scale Process Optimization

Continuous Flow Reactor Design

The patent CN1535960A discloses a continuous process using bis(trichloromethyl) carbonate (0.34–0.8 eq) in toluene at 110°C with tetrabutylurea catalyst (0.02 eq). A comparative analysis of batch vs. flow systems reveals:

| Metric | Batch Process | Flow System |

|---|---|---|

| Space-Time Yield | 0.8 kg/L·h | 2.4 kg/L·h |

| Impurity Profile | 1.2% side products | 0.6% side products |

| Energy Consumption | 58 kWh/kg | 32 kWh/kg |

Crystallization and Purification

Antisolvent crystallization using heptane/ethyl acetate (5:1) achieves 99.5% purity with controlled particle size distribution (D90 < 50μm). XRPD analysis confirms polymorphic Form I stability under ambient storage conditions.

Analytical Characterization Benchmarks

Critical quality attributes for GMP compliance include:

- HPLC Purity : >99.0% (C18 column, 0.1% TFA/ACN gradient)

- Residual Solvents : <500 ppm (ICH Q3C Class 2 limits)

- Heavy Metals : <10 ppm (USP <231> methodology)

- Chlorine Content : 15.8–16.2% (theoretical 15.88%)

Stability studies indicate 24-month shelf life at 25°C/60% RH when packaged in double polyethylene bags with desiccant.

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light-mediated decarboxylative coupling using Ru(bpy)₃Cl₂ enables direct introduction of the 3-chlorophenyl group to oxazole-4-carboxylates. Preliminary data shows 76% yield under blue LED irradiation (455 nm) in acetonitrile.

Biocatalytic Approaches

Engineered amidase enzymes from Pseudomonas putida demonstrate 82% conversion of nitrile precursors to carboxylic acids in phosphate buffer (pH 7.0) at 30°C. This method eliminates acidic waste streams but currently operates at <100g scale.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxazole ring or the chlorophenyl group.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Applications De Recherche Scientifique

2-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: It can be used in the production of materials with specific chemical properties.

Mécanisme D'action

The mechanism by which 2-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways and lead to specific therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

2.1 Structural Analogues: Heterocyclic Core Variations

2.1.1 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid

- Structural Difference : Replaces the oxazole oxygen with sulfur, forming a 1,3-thiazole ring.

- Impact :

- Electronic Effects : Sulfur’s lower electronegativity compared to oxygen increases lipophilicity and alters electron distribution.

- Physicochemical Properties : Higher molecular weight (239.67 vs. 223.62) and melting point (206–207°C).

- Applications : Thiazole derivatives are often explored for antimicrobial and kinase inhibitory activities .

2.1.2 3-(3-Chloro-4-fluorophenyl)-1,2-oxazole-5-carboxylic Acid

- Structural Difference : Features a 1,2-oxazole (isoxazole) ring with a 3-chloro-4-fluorophenyl group.

- Impact: Ring Strain: The 1,2-oxazole ring exhibits different strain and reactivity compared to 1,3-oxazole. Molecular Weight: 259.61, higher due to fluorine substitution .

2.2 Substituent Position Variations

2.2.1 2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic Acid

- Structural Difference : Chlorine substituent at the ortho position of the phenyl ring.

- Impact :

- Steric Hindrance : Ortho substitution may restrict rotational freedom, affecting binding to biological targets.

- Electronic Effects : Proximity of chlorine to the oxazole ring alters conjugation and dipole interactions.

- Molecular Weight : Identical to the meta-substituted analog (223.62) but with distinct physicochemical behavior .

2.2.2 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid

- Structural Difference : Fluorine replaces chlorine at the phenyl 2-position.

- Impact :

2.3 Functional Group Modifications

2.3.1 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic Acid

- Structural Difference : Replaces chlorophenyl with a methylpyridinyl group.

- Hydrogen Bonding: The methyl group adds steric bulk, which may hinder interactions with flat binding sites. Molecular Formula: C10H8N2O3 (MW: 208.18) .

2.3.2 Vasoactive Oxazole Derivatives ()

- Structural Difference: Incorporates a pentahydroxyhexylamino substituent.

- Impact :

- Hydrophilicity : The polar hydroxyl groups significantly increase water solubility.

- Biological Activity : Demonstrates vasoactive or constrictor effects depending on substituents, highlighting structure-activity relationships .

Activité Biologique

2-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid features an oxazole ring and a chlorinated phenyl group. The presence of the chlorine atom influences its chemical reactivity and biological interactions. The compound's molecular formula is with a molecular weight of approximately 232.62 g/mol.

The biological activity of 2-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can modulate metabolic pathways. For example, oxazole derivatives have been noted for their ability to interact with enzymes involved in inflammatory responses and cancer progression.

- Receptor Interaction : The oxazole moiety can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to receptors involved in various biological processes .

Biological Activity Overview

Research indicates that 2-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid exhibits several biological activities:

Antimicrobial Activity

Oxazole derivatives are known for their antimicrobial properties. Studies suggest that the presence of chlorine atoms can enhance antibacterial activity against various pathogens .

Anticancer Potential

In vitro studies have shown that compounds with similar structures to 2-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). This suggests potential for further development as anticancer agents .

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various oxazole derivatives against human cancer cell lines. It was found that certain derivatives exhibited IC50 values in the micromolar range, indicating significant anticancer activity. For instance, compounds structurally related to 2-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid showed promising results against MCF-7 cells .

Study 2: Enzyme Inhibition

Research indicated that oxazole derivatives could act as selective inhibitors of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Specific analogs demonstrated effective inhibition at nanomolar concentrations, suggesting a viable therapeutic pathway for targeting cancers .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid | Contains a chlorinated phenyl group | Potential anticancer and antimicrobial activity |

| 2-(3,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid | Contains two chlorine atoms | Enhanced antibacterial properties |

| 5-(2,4-Dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | Different dichlorophenyl position | Potential distinct biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.